

Characterization of 2-hydroxy-2-(4-propoxyphenyl)acetic Acid: A Technical Overview

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Compound of Interest

Compound Name: 2-hydroxy-2-(4-propoxyphenyl)acetic Acid

Cat. No.: B1279003

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the characterization of the chemical compound **2-hydroxy-2-(4-propoxyphenyl)acetic acid**. Our comprehensive investigation into publicly available scientific literature and chemical databases reveals a significant gap in the experimental data for this specific molecule. While the compound is commercially available and its basic chemical identifiers are established, detailed experimental characterization and biological studies appear to be largely unpublished.

Physicochemical Properties

Based on available information, the fundamental properties of **2-hydroxy-2-(4-propoxyphenyl)acetic acid** are summarized below. It is important to note that this information is primarily based on computational predictions and supplier-provided data, rather than peer-reviewed experimental validation.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O ₄	Benchchem[1]
Molecular Weight	210.23 g/mol	Benchchem[1]
CAS Number	79694-16-9	Benchchem[1]
Structure	Aromatic alpha-hydroxy acid	Benchchem[1]

Synthesis and Spectroscopic Data

A thorough search for detailed synthesis protocols and experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2-hydroxy-2-(4-propoxyphenyl)acetic acid** did not yield any specific results. Chemical suppliers list the compound, but do not provide public access to its characterization data.

For researchers interested in the synthesis of similar compounds, a common approach for analogous structures, such as other phenoxyacetic acids, involves the Williamson ether synthesis. This method typically includes the reaction of a substituted phenol with an alpha-haloacetate.

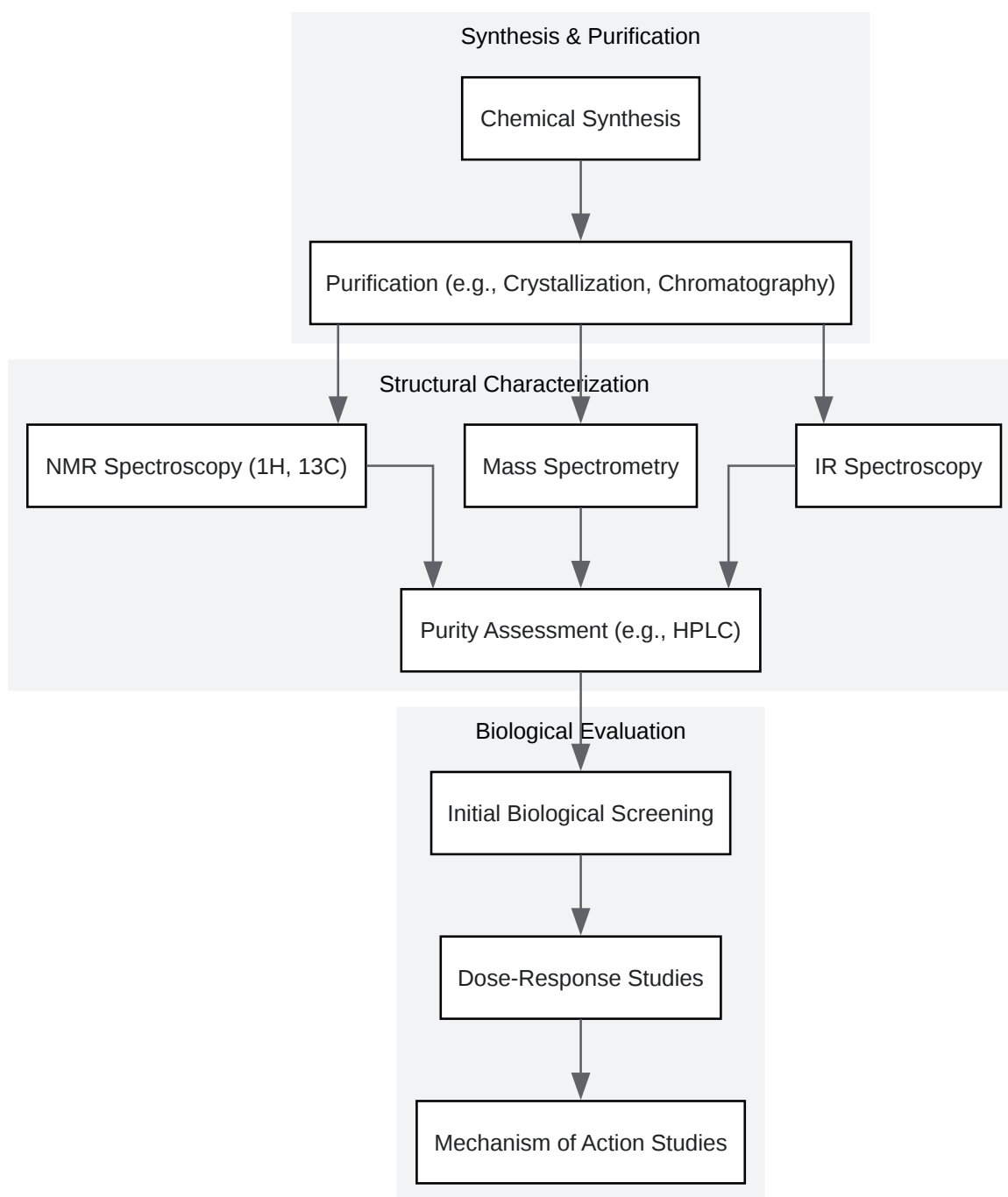
Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity, mechanism of action, or associated signaling pathways for **2-hydroxy-2-(4-propoxyphenyl)acetic acid**. The broader class of phenoxyacetic acid derivatives has been investigated for various biological activities, including as selective COX-2 inhibitors. However, any potential therapeutic effects of the title compound remain to be elucidated through dedicated screening and mechanistic studies.

Experimental Protocols

Due to the absence of published experimental work, this guide cannot provide detailed methodologies for the synthesis, purification, and analysis of **2-hydroxy-2-(4-propoxyphenyl)acetic acid**. Researchers undertaking the study of this compound would need to develop and validate their own protocols. A general workflow for the characterization of a novel compound of this class is proposed below.

General Experimental Workflow for Characterization



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Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.

Conclusion and Future Directions

The current body of scientific knowledge on **2-hydroxy-2-(4-propoxyphenyl)acetic acid** is minimal. This presents a clear opportunity for original research. Future investigations should focus on:

- Development and publication of a robust synthesis and purification protocol.
- Comprehensive spectroscopic characterization to provide validated data for the scientific community.
- In-depth biological screening to identify any potential therapeutic activities.
- If biologically active, subsequent studies to elucidate the mechanism of action and relevant signaling pathways.

This technical guide highlights the nascent state of research on **2-hydroxy-2-(4-propoxyphenyl)acetic acid** and serves as a call for foundational research to characterize this molecule and explore its potential applications.

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References

- 1. benchchem.com [benchchem.com]
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